Ethyl-2-Hydroxybutyrat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ethyl 2-hydroxybutanoate and its derivatives involves multiple methods, including enzymatic and chemical pathways. One approach involves the use of whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, achieving high yields and enantiomeric excesses (Yamamoto et al., 2002). Another method involves the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the influence of reaction temperature on the hydrogenation process (Meng et al., 2008).

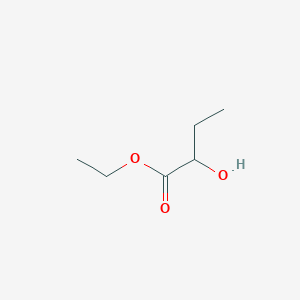

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybutanoate and its derivatives is pivotal for their chemical behavior and reactivity. Detailed studies on the structure can reveal insights into the steric and electronic factors that influence their reactivity and potential applications in synthesis.

Chemical Reactions and Properties

Ethyl 2-hydroxybutanoate participates in a variety of chemical reactions, including reductions, oxidations, and esterification, to produce a wide array of products. For instance, the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate using whole cells demonstrates the compound's versatility in chemical synthesis (Jin & Zhang, 2011).

Wissenschaftliche Forschungsanwendungen

Medizin: Diagnostischer Biomarker

Ethyl-2-Hydroxybutyrat wurde als potenzieller Biomarker im medizinischen Bereich identifiziert. Sein Auftreten in erhöhten Konzentrationen im Blut kann auf das Einsetzen von Stoffwechselerkrankungen wie Diabetes hinweisen und zur Überwachung des Krankheitsverlaufs oder der Wirksamkeit von Behandlungen verwendet werden .

Industrielle Prozesse: Interner Standard in der Gaschromatographie

In der industriellen chemischen Analyse wird this compound als interner Standard bei der Quantifizierung von mittelkettigen bakteriellen Poly(3-Hydroxyalkanoat) mittels Gaschromatographie verwendet. Diese Anwendung ist entscheidend für die Gewährleistung der Genauigkeit und Zuverlässigkeit analytischer Ergebnisse .

Umweltwissenschaften: Mikrobielle Produktion von flüchtigen Fettsäuren

This compound spielt in der Umweltwissenschaften eine Rolle als Vorläufer bei der mikrobiellen Produktion von flüchtigen Fettsäuren (VFAs). Diese VFAs werden als Bausteine zur Synthese einer breiten Palette von kommerziell wichtigen Chemikalien verwendet, was zu nachhaltigeren und umweltfreundlicheren Prozessen beiträgt .

Lebensmitteltechnologie: Geschmacksverstärker

In der Lebensmitteltechnologie wird this compound aufgrund seines angenehmen Aromas und seines fruchtigen Geschmacks geschätzt. Es wird als Aromastoff in Wein verwendet und als Lebensmittelzusatzstoff, um das Geschmacksprofil verschiedener Lebensmittelprodukte zu verbessern .

Kosmetikindustrie: Duftstoffkomponente

Die Verbindung findet Anwendung in der Kosmetikindustrie als Duftstoffkomponente aufgrund ihrer aromatischen Eigenschaften. Sie wird in Parfüms und anderen Duftprodukten verwendet, um einen wünschenswerten Duft zu verleihen .

Analytische Chemie: Synthese von chiralen Bausteinen

This compound wird in der analytischen Chemie für die Synthese von chiralen Bausteinen verwendet. Diese Bausteine sind essentiell für die Herstellung von bioaktiven Verbindungen, die in der pharmazeutischen Forschung und Proteomik eingesetzt werden .

Materialwissenschaften: Ligand in Elektronentransferstudien

In der Materialwissenschaft wird this compound als Ligand verwendet, um die Wirkung anionischer und kationischer Tenside auf die Kinetik von Elektronentransferreaktionen zu untersuchen. Diese Anwendung ist bedeutsam für das Verständnis und die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften .

Biotechnologie: Mikrobiomforschung

In der Biotechnologie konzentrieren sich Forschungen auf die Rolle von this compound-produzierenden Bakterien im Darmmikrobiom. Diese Studien zielen darauf ab zu verstehen, wie die Verbindung die Regulation von Stoffwechselwegen beeinflusst und welche Auswirkungen dies auf Gesundheit und Krankheit hat .

Wirkmechanismus

Target of Action

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins.

Biochemical Pathways

Ethyl 2-Hydroxybutyrate belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group

Pharmacokinetics

It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability and pharmacokinetics.

Action Environment

It is known that the compound is stable under room temperature conditions in the continental us

Biochemische Analyse

Biochemical Properties

Ethyl 2-Hydroxybutyrate is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . Oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis

Cellular Effects

The cellular effects of Ethyl 2-Hydroxybutyrate are not well studied. Its related molecule, β-hydroxybutyrate, has been shown to have effects on various types of cells and cellular processes . β-hydroxybutyrate has been suggested to act as an immunoregulator in humans and animals to attenuate pathological inflammation through multiple strategies . It’s worth noting that these effects are associated with β-hydroxybutyrate and may not directly apply to Ethyl 2-Hydroxybutyrate.

Molecular Mechanism

It is known that 2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione

Metabolic Pathways

Ethyl 2-Hydroxybutyrate is involved in the metabolic pathways related to the catabolism of L-threonine or the synthesis of glutathione

Eigenschaften

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

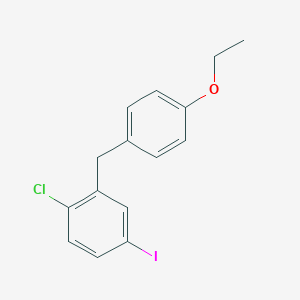

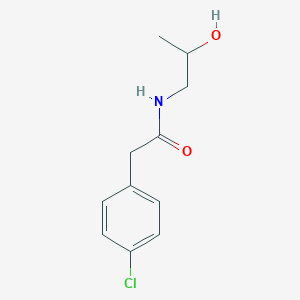

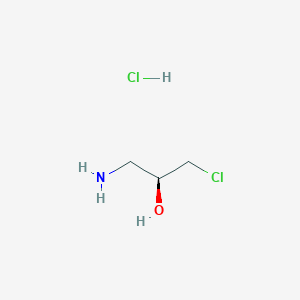

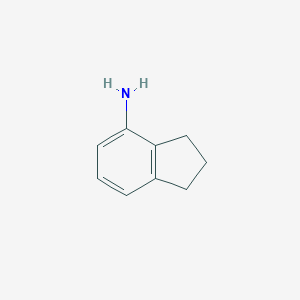

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?

A: Ethyl 2-hydroxybutanoate (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]

Q2: How does ethyl 2-hydroxybutanoate stabilize chromium(IV) complexes?

A: Ethyl 2-hydroxybutanoate acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]

Q3: Are there other ligands besides ethyl 2-hydroxybutanoate that can stabilize chromium(IV)?

A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []

Q4: What is the relevance of studying stabilized chromium(V) complexes?

A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]

Q5: How do chromium(V) complexes with ethyl 2-hydroxybutanoate interact with DNA?

A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]

Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?

A6: The DNA cleavage activity of these complexes is sensitive to various factors:

- pH: Activity is observed in a pH range of 4.0-8.0. []

- Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]

- Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []

- Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []

Q7: What techniques are used to study these chromium complexes?

A7: A variety of techniques are employed to characterize and study these chromium complexes:

- EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []

- UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []

- X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []

- Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)